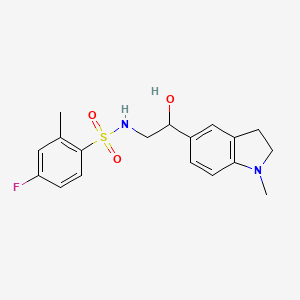

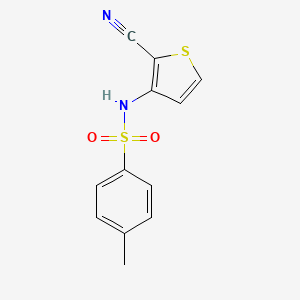

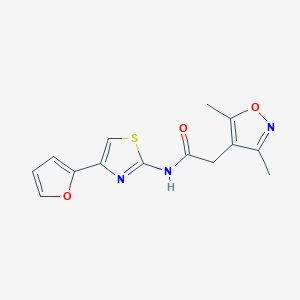

![molecular formula C14H10ClN5S2 B2849890 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034528-42-0](/img/structure/B2849890.png)

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride” is a compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) group . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .

Synthesis Analysis

The synthesis of these compounds involves the creation of a library of 26 D–A compounds based on the BTZ group . The donor groups are varied while keeping the BTZ acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .

Molecular Structure Analysis

The molecular structure of these compounds is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif is a key component in the electron donor-acceptor (D-A) systems that these compounds are part of .

Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds containing thiadiazole and pyridine groups have been synthesized and evaluated for their potential in medical and chemical applications. For example, the synthesis and biological activity of various thiadiazole derivatives have been explored for their antiulcer properties. Although the exact compound was not studied, related substances demonstrated significant cytoprotective properties in antiulcer models, indicating the potential of thiadiazole derivatives in medicinal chemistry (J. Starrett et al., 1989).

Electronic and Optical Materials

The thiadiazolo[3,4-c]pyridine analog, as an electron acceptor, has been incorporated into donor-acceptor-type electrochromic polymers, showcasing properties such as lower bandgap, favorable redox activity, stability, and fast switching times. This suggests the potential use of thiadiazole and pyridine-containing compounds in developing new materials for electronic and optical applications (Shouli Ming et al., 2015).

Anticancer and Antimicrobial Research

Research into thiadiazole derivatives for their anticancer and antimicrobial activities is ongoing, with some compounds showing promising results against various cancer cell lines and microbial strains. Such studies underscore the significance of thiadiazole and pyridine moieties in the search for new therapeutic agents (W. Hamama et al., 2013).

Corrosion Inhibition

In the field of materials science, thiadiazole derivatives have been investigated as corrosion inhibitors for steel, highlighting the chemical versatility and applicability of thiadiazole-containing compounds in protecting metals from corrosion. This research points to the potential industrial applications of such compounds in extending the lifespan of metal structures (H. Jafari et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a thiadiazole or thiazole ring, have been found to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Mode of Action

It’s known that compounds with a thiadiazole or thiazole ring can interact with their targets through various mechanisms, such as hydrogen bonding or π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, gene expression, and metabolism .

Pharmacokinetics

Compounds with similar structures are known to exhibit diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

Compounds with similar structures have been found to exert various biological effects, such as antimicrobial, antiviral, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

Propriétés

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5S2.ClH/c1-2-10(7-15-5-1)16-14-17-13(8-20-14)9-3-4-11-12(6-9)19-21-18-11;/h1-8H,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTFHEXZURECKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

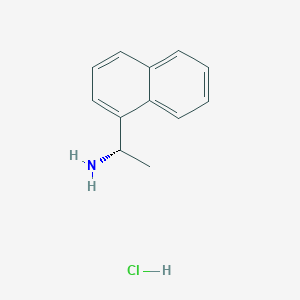

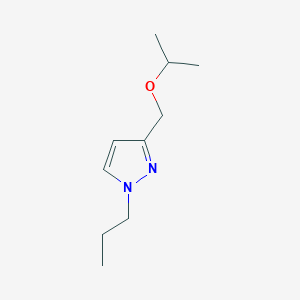

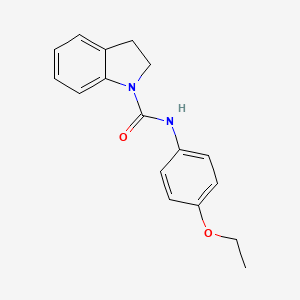

![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)

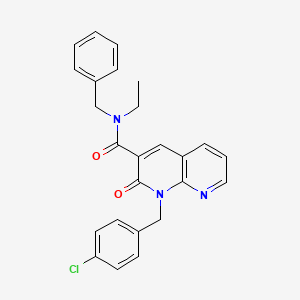

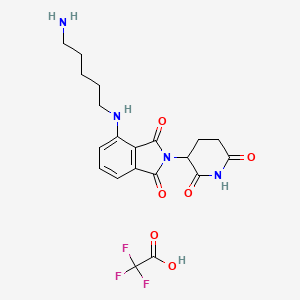

![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)

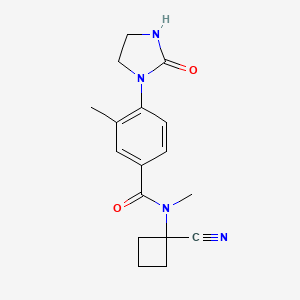

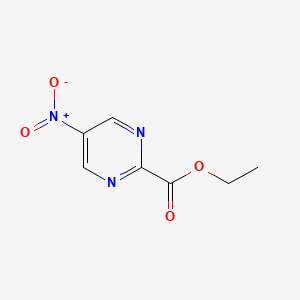

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)

![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)